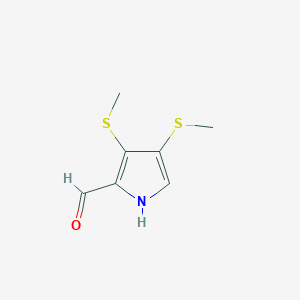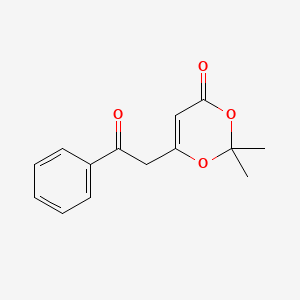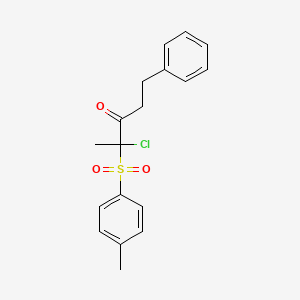
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a sulfonyl group, and a phenyl group attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzene-1-sulfonyl chloride with 4-methylbenzene in the presence of a base to form the intermediate sulfonyl compound. This intermediate is then reacted with 1-phenylpentan-3-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and phenyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The phenyl group may also contribute to the compound’s binding affinity to target proteins or enzymes, enhancing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-4-(4-methylphenyl)-1-phenylpentan-3-one: Similar structure but lacks the sulfonyl group.
4-Methyl-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one: Similar structure but has an additional methyl group.
Uniqueness
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one is unique due to the presence of both the chloro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
141036-83-1 |
|---|---|
Molekularformel |
C18H19ClO3S |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
4-chloro-4-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C18H19ClO3S/c1-14-8-11-16(12-9-14)23(21,22)18(2,19)17(20)13-10-15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3 |
InChI-Schlüssel |
WMVURFZWGMJANR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)(C(=O)CCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
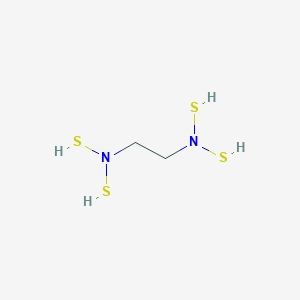
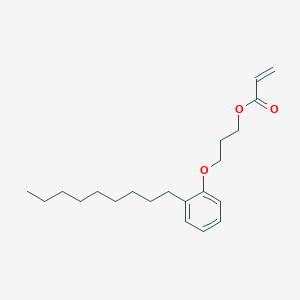
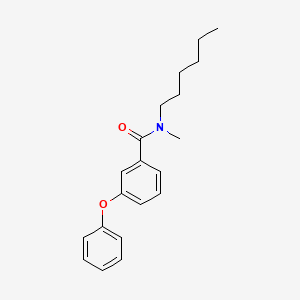
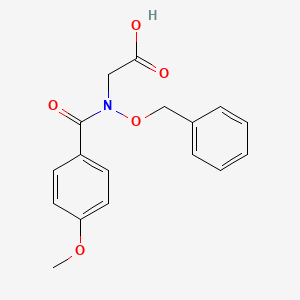
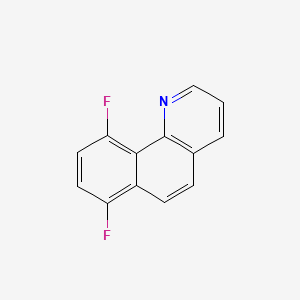


![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
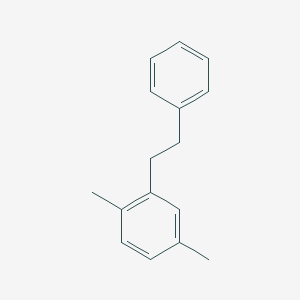
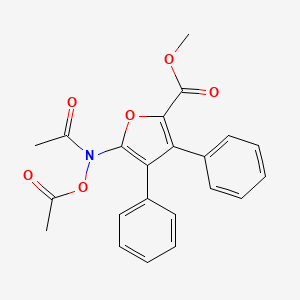
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
